molecular formula C8H6BrN B057715 2-(Bromomethyl)benzonitrile CAS No. 22115-41-9

2-(Bromomethyl)benzonitrile

Cat. No.: B057715
CAS No.: 22115-41-9
M. Wt: 196.04 g/mol
InChI Key: QGXNHCXKWFNKCG-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline powder with a melting point of 72-74°C . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

2-(Bromomethyl)benzonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 2-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Bromomethyl)benzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzonitrile primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form various derivatives. These reactions often involve the formation of carbon-nitrogen or carbon-oxygen bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

2-(Bromomethyl)benzonitrile can be compared with other similar compounds such as:

    3-(Bromomethyl)benzonitrile: Similar in structure but with the bromomethyl group at the meta position.

    4-(Bromomethyl)benzonitrile: Similar in structure but with the bromomethyl group at the para position.

    2-(Bromomethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile group.

    2-Benzyloxybromobenzene: Contains a benzyloxy group instead of a nitrile group.

The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of pharmaceuticals and other organic compounds.

Biological Activity

2-(Bromomethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological potency of this compound, highlighting its potential applications in pharmacology.

This compound, with the molecular formula C8H6BrNC_8H_6BrN, features a bromomethyl group attached to a benzonitrile moiety. It can be synthesized through various methods, including reactions with different nucleophiles. For instance, it reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .

Biological Activity Overview

The biological activity of this compound and its derivatives has been investigated in several studies, revealing a range of pharmacological effects:

  • Enzyme Inhibition : Compounds derived from this compound have shown potent inhibitory activity against several enzymes, including:
    • α-Glycosidase : Inhibitory constants (KiK_i) ranging from 1.01 to 2.12 nM.
    • Carbonic Anhydrases (hCA I and II) : KiK_i values between 189.56 and 402.44 nM for hCA I and 112.50 to 277.37 nM for hCA II.
    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : KiK_i values of 95.45–352.58 nM for AChE and 132.91–571.18 nM for BChE .
  • Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens:
    • Studies indicate that derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics .
    • The mechanism involves inducing stress on the bacterial cell envelope, disrupting proton motive force (PMF), leading to cell death .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Results showed reduced cell viability upon exposure to the compound, indicating potential as an anticancer agent .

Study on Enzyme Inhibition

A study focused on synthesizing meta-cyanobenzyl substituted benzimidazolium salts from this compound demonstrated that these derivatives acted as effective inhibitors for several enzymes involved in metabolic pathways relevant to diabetes and neurodegenerative diseases.

EnzymeKiK_i Range (nM)
α-Glycosidase1.01 - 2.12
Carbonic Anhydrase I189.56 - 402.44
Carbonic Anhydrase II112.50 - 277.37
Acetylcholinesterase95.45 - 352.58
Butyrylcholinesterase132.91 - 571.18

Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against a panel of bacterial strains, showing promising results:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20
Proteus vulgaris22

These results indicate that modifications to the benzonitrile structure can enhance antimicrobial efficacy.

Properties

IUPAC Name

2-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXNHCXKWFNKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176632
Record name 2-(Bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22115-41-9
Record name 2-Cyanobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22115-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)benzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Bromomethyl)benzonitrile
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